molecular formula C15H11ClFNO3 B7575405 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid

3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid

Numéro de catalogue B7575405
Poids moléculaire: 307.70 g/mol
Clé InChI: FTVGTYSQRWHLGT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. This compound has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF), a genetic disease that affects the respiratory and digestive systems.

Mécanisme D'action

3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid inhibits the activity of the CFTR channel by binding to a specific site on the channel protein. This binding site is located on the intracellular side of the channel and is distinct from the site where ATP binds to activate the channel. 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid binding results in a conformational change in the channel protein, which prevents chloride ions from passing through the channel.
Biochemical and physiological effects:
3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid has been shown to improve lung function and reduce mucus accumulation in CF patients. In preclinical studies, 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid has also been shown to reduce inflammation and bacterial infection in the lungs of CF mice. 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid has also been shown to have potential therapeutic applications in other diseases, such as polycystic kidney disease and secretory diarrhea.

Avantages Et Limitations Des Expériences En Laboratoire

3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid is a well-characterized inhibitor of the CFTR channel and has been extensively studied in preclinical and clinical studies. However, there are some limitations to its use in lab experiments. 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid is a small molecule inhibitor, which means that it may have off-target effects on other ion channels or transporters. In addition, 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid may have limited efficacy in patients with certain CFTR mutations, as some mutations may confer resistance to 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid inhibition.

Orientations Futures

There are several future directions for the study of 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid. One direction is to develop more potent and selective inhibitors of the CFTR channel that can overcome resistance conferred by certain CFTR mutations. Another direction is to explore the potential therapeutic applications of 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid in other diseases, such as polycystic kidney disease and secretory diarrhea. Finally, further studies are needed to fully understand the biochemical and physiological effects of 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid and its potential side effects in patients.

Méthodes De Synthèse

3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid can be synthesized using a four-step reaction sequence starting from commercially available starting materials. The first step involves the reaction of 2,4-dichlorobenzoic acid with 2,4-dichloro-5-fluorobenzene in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to obtain 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. The second step involves the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The third step involves the reaction of the amine with 5-chloro-2-fluorobenzoyl chloride in the presence of triethylamine to obtain the desired intermediate. The final step involves the reaction of the intermediate with sodium hydroxide to obtain 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid.

Applications De Recherche Scientifique

3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. CF is caused by mutations in the CFTR gene, which encodes for the CFTR channel. The CFTR channel is responsible for regulating the transport of chloride ions across cell membranes. Mutations in the CFTR gene result in a defective CFTR channel, which leads to the accumulation of thick, sticky mucus in the lungs and digestive system. 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid has been shown to inhibit the activity of the defective CFTR channel, which can improve lung function and reduce mucus accumulation in CF patients.

Propriétés

IUPAC Name

3-[[(5-chloro-2-fluorobenzoyl)amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO3/c16-11-4-5-13(17)12(7-11)14(19)18-8-9-2-1-3-10(6-9)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVGTYSQRWHLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.